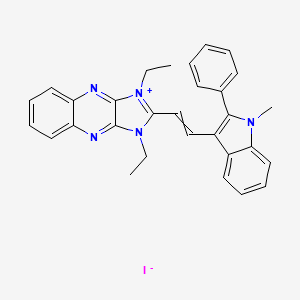
4-Amino-6-((6-amino-2-hydroxy-4-sulpho-1-naphthyl)azo)-5-hydroxynaphthalene-1,3-disulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-[(6-amino-2-hydroxy-4-sulfo-1-naphthyl)azo]-5-hydroxynaphthalene-1,3-disulfonic acid is a complex organic compound known for its vibrant color properties. It is primarily used in the dye industry due to its ability to form stable azo compounds. This compound is characterized by its multiple functional groups, including amino, hydroxyl, and sulfonic acid groups, which contribute to its reactivity and versatility in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-[(6-amino-2-hydroxy-4-sulfo-1-naphthyl)azo]-5-hydroxynaphthalene-1,3-disulfonic acid typically involves the diazotization of 6-amino-2-hydroxy-4-sulfo-1-naphthylamine followed by coupling with 5-hydroxynaphthalene-1,3-disulfonic acid. The reaction is carried out in an aqueous alkaline medium to facilitate the formation of the azo bond .
Industrial Production Methods
In industrial settings, the production of this compound involves the controlled addition of 2-aminonaphthalene-6,8-disulfonic acid to a sodium hydroxide solution at elevated temperatures (around 190°C). The reaction mixture is maintained at this temperature for several hours to ensure complete reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Azo Coupling Reactions: The compound undergoes azo coupling reactions with diazonium salts to form azo dyes.
Oxidation and Reduction: The amino and hydroxyl groups in the compound can participate in oxidation and reduction reactions, altering the compound’s color properties and reactivity.
Substitution Reactions:
Common Reagents and Conditions
Diazonium Salts: Used in azo coupling reactions.
Alkaline Medium: Facilitates the formation of azo bonds.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium dithionite for reduction reactions.
Major Products Formed
Azo Dyes: Formed through azo coupling reactions.
Oxidized and Reduced Derivatives: Resulting from oxidation and reduction reactions.
Applications De Recherche Scientifique
4-Amino-6-[(6-amino-2-hydroxy-4-sulfo-1-naphthyl)azo]-5-hydroxynaphthalene-1,3-disulfonic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable azo bonds. The azo group (-N=N-) is responsible for the compound’s color properties, as it absorbs light in the visible spectrum. The sulfonic acid groups enhance the compound’s solubility in water, making it suitable for various applications. The amino and hydroxyl groups contribute to the compound’s reactivity, allowing it to participate in a wide range of chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-4-hydroxy-2-naphthalenesulfonic acid: Shares similar functional groups and reactivity.
4-Amino-2-hydroxyamino-6-nitrotoluene: Another compound with amino and hydroxyl groups, used in dye synthesis.
4-Amino-6-hydroxy-2-mercaptopyrimidine: Contains amino and hydroxyl groups, used in various chemical applications.
Uniqueness
4-Amino-6-[(6-amino-2-hydroxy-4-sulfo-1-naphthyl)azo]-5-hydroxynaphthalene-1,3-disulfonic acid is unique due to its combination of multiple functional groups, which provide a high degree of reactivity and versatility. Its ability to form stable azo bonds and its solubility in water make it particularly valuable in the dye industry.
Propriétés
Numéro CAS |
23554-16-7 |
|---|---|
Formule moléculaire |
C20H16N4O11S3 |
Poids moléculaire |
584.6 g/mol |
Nom IUPAC |
4-amino-6-[(6-amino-2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C20H16N4O11S3/c21-8-1-2-9-11(5-8)14(36(27,28)29)6-13(25)19(9)24-23-12-4-3-10-15(37(30,31)32)7-16(38(33,34)35)18(22)17(10)20(12)26/h1-7,25-26H,21-22H2,(H,27,28,29)(H,30,31,32)(H,33,34,35) |
Clé InChI |
DTCBDSOJBSDRPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=CC(=C2C=C1N)S(=O)(=O)O)O)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)O)S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Digoxigenin-beta-D-glucosid [German]](/img/structure/B13747042.png)
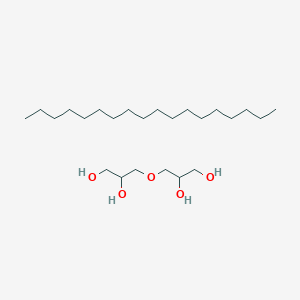
![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)
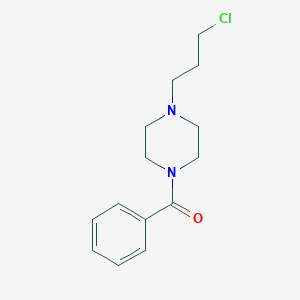
![5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B13747072.png)

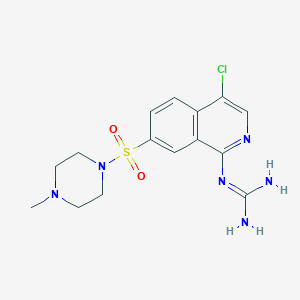
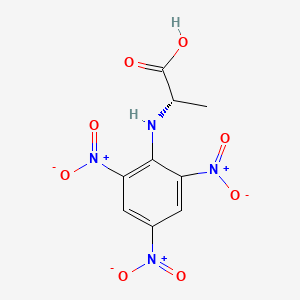
![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)




